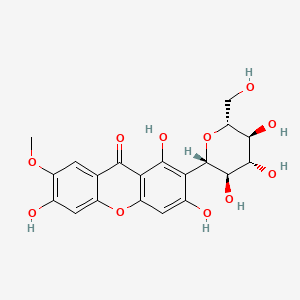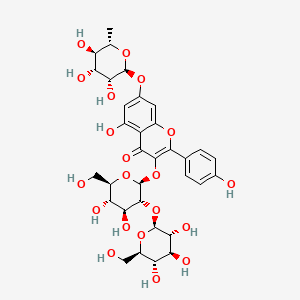
ケンフェロール3-ソフォロシド-7-ラムノシド
説明
ケンフェロール 3-ソフォロシド 7-ラムノシドは、天然に存在するフラボノイド配糖体です。これは、さまざまな植物に見られるよく知られたフラボノイドであるケンフェロールから派生しています。 この化合物は、抗酸化、抗炎症、および抗菌特性を含む潜在的な生物活性で知られています . さまざまな科学研究分野でバイオマーカーとして使用される可能性があるため、しばしば研究されています .
科学的研究の応用
Kaempferol 3-sophoroside 7-rhamnoside has a wide range of scientific research applications:
作用機序
ケンフェロール 3-ソフォロシド 7-ラムノシドの作用機序には、いくつかの分子標的と経路が関係しています。
抗酸化活性: この化合物は、フリーラジカルを捕捉し、抗酸化酵素の活性を高め、酸化ストレスを軽減します.
6. 類似の化合物との比較
ケンフェロール 3-ソフォロシド 7-ラムノシドは、その特定のグリコシル化パターンにより、ユニークです。類似の化合物には以下が含まれます。
ケンフェロール 3-O-ラムノシド: グリコシル化が異なりますが、同様の生物活性を示します.
ケンフェロール 3-O-ソフォロシド: 異なる特性を持つ別のグリコシル化形態.
ケンフェロール 7-O-ラムノシド: 抗炎症および抗酸化活性で知られています.
比較すると、ケンフェロール 3-ソフォロシド 7-ラムノシドは、ソフォロースとラムノースのグリコシル化を組み合わせており、その溶解性と生物学的利用能を高める可能性があります .
生化学分析
Biochemical Properties
Kaempferol 3-sophoroside-7-rhamnoside interacts with various enzymes and proteins in biochemical reactions . For instance, it has been implicated in the modulation of AMP-activated protein kinase (AMPK) pathway , which plays a crucial role in cellular energy homeostasis.
Cellular Effects
Kaempferol 3-sophoroside-7-rhamnoside has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to activate the AMPK pathway, which could exert its effects on cellular metabolism .
Molecular Mechanism
At the molecular level, Kaempferol 3-sophoroside-7-rhamnoside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested to act as a potential biomarker .
Temporal Effects in Laboratory Settings
The effects of Kaempferol 3-sophoroside-7-rhamnoside can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of Kaempferol 3-sophoroside-7-rhamnoside can vary with different dosages in animal models
Metabolic Pathways
Kaempferol 3-sophoroside-7-rhamnoside is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
Kaempferol 3-sophoroside-7-rhamnoside is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation
準備方法
合成経路と反応条件: ケンフェロール 3-ソフォロシド 7-ラムノシドの合成は、通常、ケンフェロールのグリコシル化を伴います。このプロセスには、ソフォロースとラムノースの糖をケンフェロール分子に付加するための特定のグリコシルドナーと触媒の使用が含まれます。 反応条件は、グリコシド結合が適切に形成されるように、制御された温度とpHレベルを必要とする場合がよくあります .
工業生産方法: ケンフェロール 3-ソフォロシド 7-ラムノシドの工業生産には、トウダイグサ科などの植物源からの化合物の抽出が含まれる場合があります。 抽出プロセスには、溶媒抽出、精製、結晶化が含まれており、純粋な形で化合物を得ることができます .
化学反応の分析
反応の種類: ケンフェロール 3-ソフォロシド 7-ラムノシドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、さまざまな酸化生成物を生成することができます。
還元: 還元反応は、ケンフェロール骨格上の官能基を修飾することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
主な生成物: これらの反応から形成される主な生成物には、修飾された官能基を持つさまざまなケンフェロール誘導体があり、異なる生物活性を示す可能性があります .
4. 科学研究への応用
ケンフェロール 3-ソフォロシド 7-ラムノシドは、幅広い科学研究への応用を有しています。
類似化合物との比較
Kaempferol 3-sophoroside 7-rhamnoside is unique due to its specific glycosylation pattern. Similar compounds include:
Kaempferol 3-O-rhamnoside: Exhibits similar biological activities but with different glycosylation.
Kaempferol 3-O-sophoroside: Another glycosylated form with distinct properties.
Kaempferol 7-O-rhamnoside: Known for its anti-inflammatory and antioxidant activities.
In comparison, kaempferol 3-sophoroside 7-rhamnoside stands out due to its combined sophorose and rhamnose glycosylation, which may enhance its solubility and bioavailability .
特性
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(47-10)48-13-6-14(37)18-15(7-13)49-28(11-2-4-12(36)5-3-11)29(22(18)41)52-33-30(25(44)21(40)17(9-35)51-33)53-32-27(46)24(43)20(39)16(8-34)50-32/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYWDBDPXMHHGE-IAYTZLMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269623 | |
| Record name | Kaempferol 3-O-sophoroside 7-O-rhamnoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93098-79-4 | |
| Record name | Kaempferol 3-O-sophoroside 7-O-rhamnoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93098-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferol 3-O-sophoroside 7-O-rhamnoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Kaempferol 3-sophoroside 7-rhamnoside exert its protective effects against Doxorubicin-induced cardiotoxicity?
A: Research suggests that Kaempferol 3-sophoroside 7-rhamnoside, alongside other flavonoids from Hippophae rhamnoides Linn., protects H9c2 cardiomyoblasts from Doxorubicin-induced damage through multiple mechanisms []. These include:
Q2: What is the role of "JNK-Sab-ROS" pathway in Doxorubicin-induced cardiotoxicity, and how does Kaempferol 3-sophoroside 7-rhamnoside modulate this pathway?
A2: The "JNK-Sab-ROS" pathway plays a crucial role in regulating cell survival and death under stress conditions like those induced by Doxorubicin. Doxorubicin can trigger excessive ROS production, leading to JNK activation. This activation, in turn, can trigger apoptosis and mitochondrial dysfunction.
- Reducing ROS Levels: By lowering ROS levels, the compound could potentially dampen the initial trigger for JNK activation, thus protecting the cells [].
- Modulating Protein Expression: Increased expression of mitochondrial mitofusins (Mfn1, Mfn2) suggests an improvement in mitochondrial dynamics, potentially enhancing mitochondrial function and resilience against Doxorubicin-induced damage []. Additionally, the upregulation of the mitochondrial outer membrane protein Sab, possibly influenced by the compound, could play a role in mitochondrial dynamics and protection against apoptosis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B591296.png)
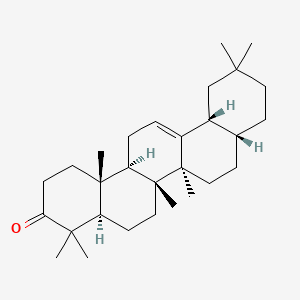
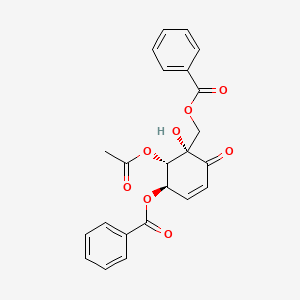
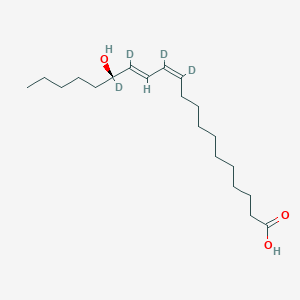

![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)
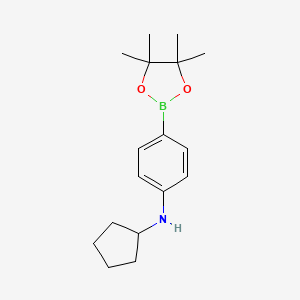
![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)
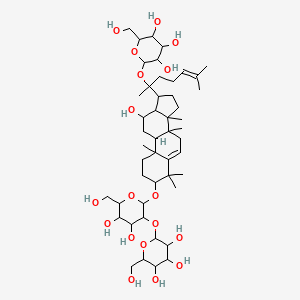
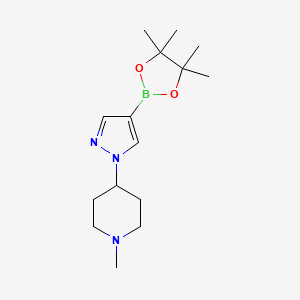
![N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide](/img/structure/B591312.png)

